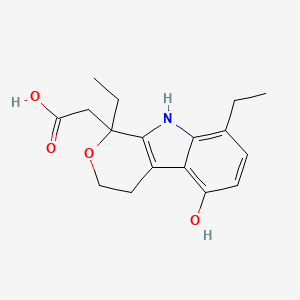
5-Hydroxy Etodolac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound is characterized by the presence of a hydroxyl group at the 5th position of the Etodolac molecule, which may influence its pharmacological properties and interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Etodolac typically involves the hydroxylation of Etodolac. One common method is the biomimetic oxidation of Etodolac using iodosylbenzene catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction yields this compound along with other regioselective products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Etodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Etodolac.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodosylbenzene in the presence of tetraaryl-porphyrinatoiron(III) chlorides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 5-Oxo Etodolac.
Reduction: Etodolac.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Etodolac has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in treating inflammatory conditions with possibly improved efficacy and reduced side effects compared to Etodolac.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 5-Hydroxy Etodolac is similar to that of Etodolac, involving the inhibition of cyclooxygenase enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the hydroxyl group may enhance its binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy Etodolac: Another hydroxylated derivative with similar properties.
Ketorolac: A structurally related NSAID with potent analgesic effects.
Uniqueness
5-Hydroxy Etodolac is unique due to the specific position of the hydroxyl group, which may confer distinct pharmacological properties. Its selective COX-2 inhibition and potential for reduced gastrointestinal side effects make it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C17H21NO4 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
GGCMBDSUORPWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


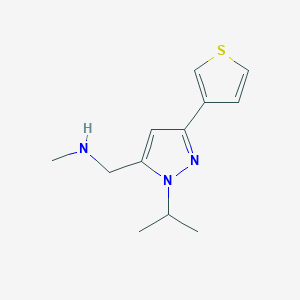
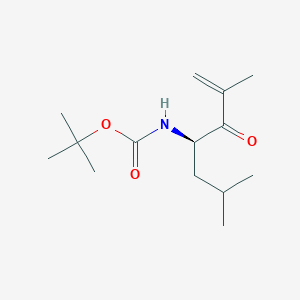
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
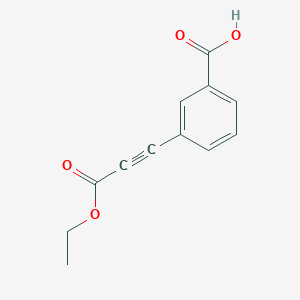
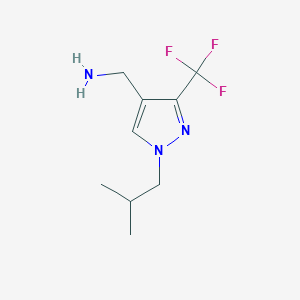
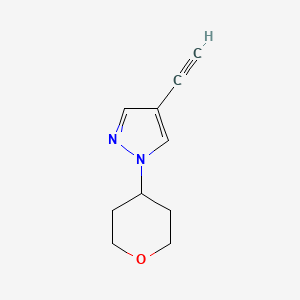
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
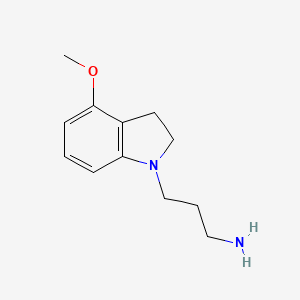
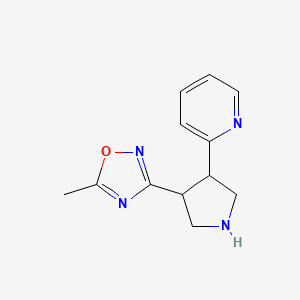
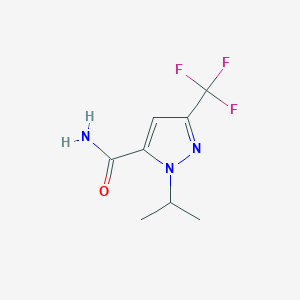
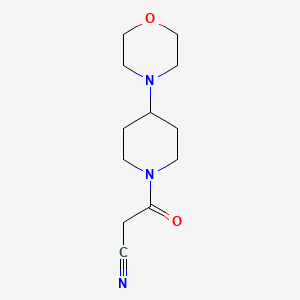
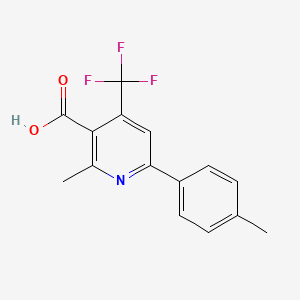
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
